molecular formula C13H12N2O3 B3129499 2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime CAS No. 339100-56-0

2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime

Cat. No.: B3129499
CAS No.: 339100-56-0
M. Wt: 244.25 g/mol
InChI Key: XTMMXDRJZGIIMU-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitro group attached to a naphthalene ring, an acetaldehyde group, and an O-methyloxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime typically involves multiple steps. One common method starts with the nitration of naphthalene to produce 1-nitronaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the acetaldehyde group, forming 2-(1-nitro-2-naphthyl)acetaldehyde. Finally, the O-methyloxime group is introduced through a reaction with methoxyamine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion to 2-(1-amino-2-naphthyl)acetaldehyde O-methyloxime.

    Reduction: Formation of 2-(1-nitro-2-naphthyl)ethanol O-methyloxime.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetaldehyde and O-methyloxime groups may also play roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1-nitro-2-naphthyl)acetaldehyde: Lacks the O-methyloxime group.

    2-(1-amino-2-naphthyl)acetaldehyde O-methyloxime: Contains an amino group instead of a nitro group.

    2-(1-nitro-2-naphthyl)ethanol O-methyloxime: Contains an alcohol group instead of an aldehyde group.

Uniqueness

2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime is unique due to the presence of both the nitro and O-methyloxime groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-methoxy-2-(1-nitronaphthalen-2-yl)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-14-9-8-11-7-6-10-4-2-3-5-12(10)13(11)15(16)17/h2-7,9H,8H2,1H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMMXDRJZGIIMU-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime
Reactant of Route 2
2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime
Reactant of Route 3
2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime
Reactant of Route 4
2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime
Reactant of Route 5
2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime
Reactant of Route 6
Reactant of Route 6
2-(1-nitro-2-naphthyl)acetaldehyde O-methyloxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.